

Application Note: Quantitative PCR Methods to Assess HIV-1 Integrase Inhibitor Efficacy

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Compound of Interest

Compound Name: *Hiv-IN-1*

Cat. No.: *B15142641*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Human Immunodeficiency Virus-1 (HIV-1) establishes a persistent infection by integrating its reverse-transcribed viral DNA into the host cell's genome, a crucial step catalyzed by the viral enzyme integrase (IN).^{[1][2][3]} This integration is essential for the productive replication of the virus.^{[1][3]} Consequently, HIV-1 integrase has become a prime target for antiretroviral therapy. Integrase strand transfer inhibitors (INSTIs) are a class of drugs that effectively block the integration process. Assessing the efficacy of these inhibitors requires robust and quantitative methods to measure the extent of viral DNA integration. Quantitative Polymerase Chain Reaction (qPCR) has emerged as a cornerstone technology for this purpose, offering sensitive and specific assays to quantify different forms of viral DNA.

This document provides detailed protocols and application notes for the primary qPCR-based methods used to evaluate the effectiveness of HIV-1 integrase inhibitors: the quantification of integrated proviral DNA and unintegrated 2-Long Terminal Repeat (2-LTR) circular DNA.

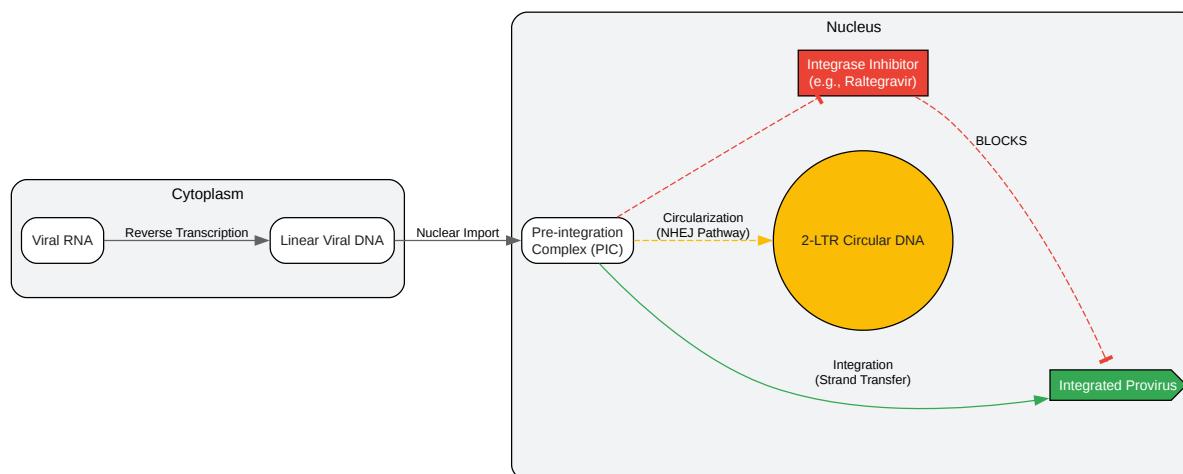
Mechanism of Integrase Inhibition and qPCR Readouts

HIV-1 integrase catalyzes two main reactions: 3'-processing, where it cleaves dinucleotides from each 3' end of the viral DNA, and strand transfer, where it covalently joins the processed

viral DNA ends to the host chromatin. INSTIs bind to the active site of the integrase, preventing the strand transfer step.

When integration is blocked by an inhibitor, the viral DNA cannot insert into the host genome. Instead, it is shunted into alternative pathways within the nucleus, leading to the formation of circular DNA species by host cell DNA repair mechanisms. The most stable and specific of these are 2-LTR circles, which are formed by the ligation of the two ends of the linear viral DNA. Therefore, the efficacy of an integrase inhibitor can be assessed by two key qPCR measurements:

- A decrease in the amount of integrated HIV-1 DNA.
- An increase in the amount of unintegrated 2-LTR circular DNA.

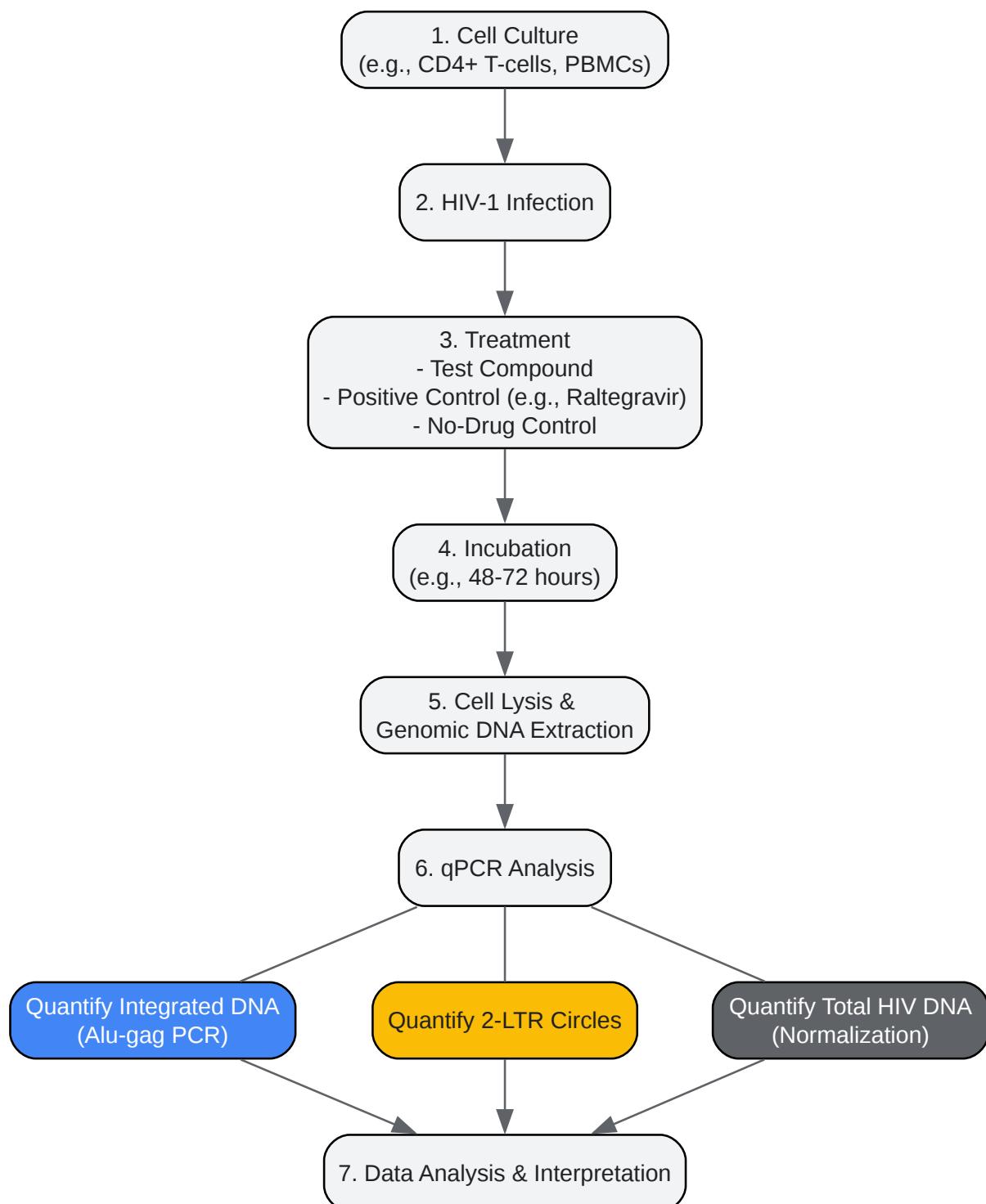


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Mechanism of HIV-1 integrase inhibition and formation of 2-LTR circles.

General Experimental Workflow

The overall process for assessing inhibitor efficacy involves cell culture, infection, treatment, DNA extraction, and finally, qPCR analysis.

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General workflow for qPCR-based assessment of HIV-1 integrase inhibitors.

Protocol 1: Quantification of Integrated HIV-1 DNA by Alu-gag Nested qPCR

This method is considered the gold standard for specifically quantifying integrated proviral DNA. It relies on a nested PCR approach. The first PCR round uses a forward primer that binds to highly abundant, repetitive Alu elements within the human genome and a reverse primer specific to the HIV-1 gag gene. Exponential amplification only occurs when the virus is integrated into the host genome, bringing an Alu sequence and the gag gene into proximity on the same DNA strand. A second-round quantitative PCR then amplifies a region within the LTR of the first-round product, providing sensitivity and specificity.

Principle of Alu-gag PCR for specific detection of integrated provirus.

Methodology

- Genomic DNA Extraction: Isolate high-quality genomic DNA from treated and control cells using a commercial kit (e.g., QIAamp DNA Mini Kit). Quantify DNA and normalize the concentration for all samples.
- First-Round PCR (Preamplification):
 - Set up reactions in a final volume of 50 μ L.
 - Combine sample DNA (0.5 - 1.0 μ g) with a master mix containing primers for Alu and gag.
 - Control Reaction: For each sample, set up a parallel reaction containing only the gag reverse primer to measure background amplification from unintegrated DNA.
 - Run the PCR using a thermal cycler with conditions optimized for long-range amplification.
- Second-Round qPCR:
 - Use the product from the first-round PCR as a template (e.g., 5-7 μ L).
 - Perform a real-time qPCR using primers and a probe specific for the HIV-1 LTR region.

- Quantification is achieved using a standard curve generated from serial dilutions of DNA from a cell line with a known number of integrated proviruses (e.g., ACH-2 cells).

Primer & Probe Sequences (Representative)

Target	Name	Sequence (5' -> 3')
1st Round	Alu Forward	GCCTCCCAAAGTGCTGG GATTACAG
	gag Reverse	GTTCCCTGCTATGTCACTTCC
2nd Round	LTR Forward	GCCTCAATAAAGCTTGCCTT GA
	LTR Reverse	TCCACACTGACTAAAAGGGT C TGA

|| LTR Probe | (FAM)-CCAGAGTCACACAACAGACGGGCACA-(TAMRA) |

Protocol 2: Quantification of 2-LTR Circular HIV-1 DNA

This assay directly quantifies the accumulation of 2-LTR circles, a key marker of blocked integration. The primers are designed to span the unique junction formed when the two LTRs are ligated head-to-tail. This makes the assay highly specific for this circular form of unintegrated DNA.

Methodology

- DNA Extraction: Isolate total DNA from treated and control cells. For enhanced sensitivity, some protocols recommend procedures to separate low molecular weight circular DNA from high molecular weight genomic DNA.
- Quantitative PCR:
 - Perform a single-step real-time qPCR using primers and a probe designed to amplify the 2-LTR junction.

- Use 0.5 - 1.0 µg of total DNA per reaction.
- Quantify against a standard curve prepared from a plasmid containing the 2-LTR junction sequence.

Primer & Probe Sequences (Representative)

Target	Name	Sequence (5' -> 3')
qPCR	2-LTR Forward	CGTCT GTTGTGTGACTCTGGTAA C
	2-LTR Reverse	CTTGAGCCTTGAGAGCTCT CT
	2-LTR Probe	(FAM)- TAGTGTGTGCCGTCTGTTG TGTGAC-(TAMRA)

(Note: Sequences may vary between publications. The forward primer often targets the U3 region and the reverse targets the U5 region, spanning the junction.)

Data Presentation and Interpretation

Quantitative data should be summarized to clearly show the dose-dependent effects of the inhibitor. Results are typically normalized to a housekeeping gene (e.g., RNase P) or expressed as copies per microgram of input DNA or per million cells.

Table 1: Effect of an Integrase Inhibitor on Integrated HIV-1 DNA

Inhibitor Conc. (nM)	Integrated DNA (copies/10 ⁶ cells)	% Inhibition
0 (No Drug)	15,200 ± 1,150	0%
1	8,100 ± 750	46.7%
10	2,500 ± 310	83.6%
100	450 ± 90	97.0%

| Raltegravir (1 µM) | 210 ± 55 | 98.6% |

Table 2: Effect of an Integrase Inhibitor on 2-LTR Circular DNA

Inhibitor Conc. (nM)	2-LTR Circles (copies/10 ⁶ cells)	Fold Increase (vs. No Drug)
0 (No Drug)	350 ± 60	1.0
1	1,200 ± 150	3.4
10	4,500 ± 420	12.9
100	9,800 ± 890	28.0

| Raltegravir (1 µM) | 12,500 ± 1,100 | 35.7 |

(Note: Data presented are illustrative and do not represent actual experimental results.)

Interpretation: A potent and specific HIV-1 integrase inhibitor will demonstrate a clear dose-dependent decrease in the levels of integrated HIV-1 DNA and a corresponding dose-dependent increase in 2-LTR circular DNA. The IC₅₀ (half-maximal inhibitory concentration) can be calculated from the integrated DNA data, providing a quantitative measure of the compound's efficacy.

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